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Cat. No.: B1590477

Get Quote

Executive Summary
Diphenylmethanimine hydrochloride (Benzophenone imine hydrochloride, CAS 5319-67-5)

serves as the stable, solid precursor to benzophenone imine (free base), a ubiquitously used

ammonia surrogate and protecting group in pharmaceutical manufacturing. While the free base

(liquid) is the active reagent in palladium-catalyzed cross-couplings and phase-transfer

alkylations, the hydrochloride salt offers superior long-term stability, ease of handling, and

precise stoichiometry for inventory management.

This guide details the critical workflows for activating the salt, utilizing the free base in

Buchwald-Hartwig aminations (e.g., Lasmiditan synthesis), and deploying it in O’Donnell Schiff

base chemistry for unnatural amino acid production.
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CRITICAL DISTINCTION: Do not confuse Diphenylmethanimine hydrochloride

(unsubstituted) with Auramine O (4,4'-bis(dimethylamino)benzophenone imine HCl). This guide

focuses exclusively on the unsubstituted scaffold used for primary amine synthesis.

Chemical Profile & Activation
The hydrochloride salt is the preferred storage form due to the hydrolytic instability of the free

imine upon prolonged exposure to atmospheric moisture.

Property Diphenylmethanimine HCl
Benzophenone Imine (Free
Base)

CAS 5319-67-5 1013-88-3

State White Crystalline Solid Pale Yellow Liquid

MW 217.70 g/mol 181.24 g/mol

Stability
High (Hygroscopic, store

desipated)

Moderate (Hydrolyzes to

Benzophenone)

Role Precursor / Storage Form Active Reagent / Ligand

Protocol 1: Activation (Free-Basing) of the
Hydrochloride Salt
Context: Most organometallic protocols require the free base to prevent catalyst poisoning by

acidic protons or chloride interference.

Dissolution: Suspend 10.0 g (45.9 mmol) of Diphenylmethanimine HCl in 100 mL of

Dichloromethane (DCM).

Neutralization: Add 50 mL of 1N NaOH (aq) or saturated
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. Stir vigorously for 15 minutes until the solid dissolves and the organic layer clarifies.

Extraction: Separate the organic layer.[1][2] Extract the aqueous layer once with 20 mL

DCM.

Drying: Dry combined organics over anhydrous

for 30 minutes. Filter.

Isolation: Concentrate under reduced pressure (rotary evaporator) at 40°C.

Yield: Expect ~8.0–8.2 g of pale yellow oil (Quantitative). Use immediately or store under

Argon at 4°C.

Core Workflow A: Ammonia Surrogate in Cross-
Coupling
The primary industrial application of benzophenone imine is the Buchwald-Hartwig Amination. It

acts as a masked ammonia equivalent, allowing the conversion of aryl halides to primary

amines—a transformation difficult to achieve with ammonia gas due to catalyst poisoning and

formation of poly-arylated byproducts.

Mechanistic Pathway
The cycle involves oxidative addition of the aryl halide, coordination of the imine (deprotonated

in situ or pre-formed), reductive elimination to form the N-aryl imine, and subsequent acidic

hydrolysis to release the primary aniline.
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Figure 1: Catalytic cycle for the synthesis of primary amines using Benzophenone Imine.

Case Study: Synthesis of Lasmiditan (Eli Lilly)
Lasmiditan (Reyvow) utilizes this pathway to install the primary amine on a chloropyridine

scaffold.

Substrate: 2-Chloro-6-(1-methylpiperidin-4-ylcarbonyl)pyridine.

Reagents: Benzophenone imine,

, BINAP,

.

Conditions: Toluene, 100°C.

Workup: The intermediate imine is treated with 1N HCl/THF to yield the aminopyridine.

Protocol 2: Standard Buchwald-Hartwig Coupling
Charge: In a glovebox or under Argon, combine Aryl Bromide (1.0 equiv), Benzophenone

Imine (1.2 equiv),
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(1 mol%), BINAP (1.5 mol%), and

(1.4 equiv).

Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide).

Reaction: Heat to 80–100°C for 12–16 hours. Monitor by HPLC for consumption of Aryl

Bromide.

Hydrolysis (One-Pot): Cool to RT. Add THF (equal volume to toluene) and 2N HCl (3 equiv).

Stir for 2 hours.

Purification: Neutralize with NaOH, extract with EtOAc. The benzophenone byproduct is non-

polar and easily separated via column chromatography or crystallization of the amine salt.

Core Workflow B: Synthesis of -Amino Acids
(O'Donnell Reagent)
Benzophenone imine is the precursor to the O'Donnell Schiff Base (Glycine tert-butyl ester

benzophenone imine), a critical starting material for the asymmetric synthesis of unnatural

amino acids via Phase Transfer Catalysis (PTC).

Reaction Logic
The condensation of benzophenone imine with glycine esters protects the amine and acidifies

the

-protons (

), enabling alkylation under mild basic conditions.
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Figure 2: Synthesis and utilization of the O'Donnell Reagent.

Protocol 3: Preparation of Glycine Benzophenone Imine
Mixing: Combine Glycine tert-butyl ester hydrochloride (1.0 equiv) and Benzophenone Imine

(1.0 equiv) in DCM.

Stirring: Stir at Room Temperature for 24 hours. The reaction is driven by the stability of the

conjugated imine system.

Workup: Wash with water to remove ammonium chloride byproducts. Dry and concentrate.

Crystallization: Recrystallize from Hexanes/Ethanol to yield the stable Schiff base.
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Safety & Handling
Toxicity: Diphenylmethanimine derivatives can be irritants. The hydrochloride salt is harmful if

swallowed (Acute Tox. 4).

Hydrolysis Risk: The free base hydrolyzes to benzophenone (solid) and ammonia. If a

container of liquid benzophenone imine develops a white crust, it has degraded. The HCl salt

does not suffer from this autohydrolysis if kept dry.

Atom Economy: In Buchwald couplings, the benzophenone byproduct (MW 182) is

stoichiometric waste. For large-scale processes, recovery and recycling of benzophenone

(via reaction with ammonia) is possible but energy-intensive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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